4-butoxy-3-(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-3-(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that includes a butoxy group, a propan-2-yl group, and a pyridin-3-ylmethyl group attached to a benzene ring with a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-3-(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes may include:
Nitration and Reduction: Introducing nitro groups to the benzene ring followed by reduction to amines.
Sulfonation: Adding sulfonic acid groups to the benzene ring.
Alkylation: Introducing the butoxy and propan-2-yl groups through alkylation reactions.
Coupling Reactions: Attaching the pyridin-3-ylmethyl group using coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-3-(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-butoxy-3-(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-3-(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-3-(propan-2-yl)benzene-1-sulfonamide: Lacks the pyridin-3-ylmethyl group, which may reduce its biological activity.
3-(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide: Lacks the butoxy group, potentially affecting its solubility and reactivity.
4-butoxy-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide: Lacks the propan-2-yl group, which may alter its steric properties and interactions with molecular targets.
Uniqueness
The unique combination of functional groups in 4-butoxy-3-(propan-2-yl)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide provides it with distinct chemical and biological properties. The presence of the butoxy, propan-2-yl, and pyridin-3-ylmethyl groups allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1241325-56-3 |
---|---|
Molecular Formula |
C19H26N2O3S |
Molecular Weight |
362.5g/mol |
IUPAC Name |
4-butoxy-3-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H26N2O3S/c1-4-5-11-24-19-9-8-17(12-18(19)15(2)3)25(22,23)21-14-16-7-6-10-20-13-16/h6-10,12-13,15,21H,4-5,11,14H2,1-3H3 |
InChI Key |
UZSIJSWRCGXIJY-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.